molecular formula C23H24N2O5S2 B6523882 ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 477546-11-5

ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Cat. No.: B6523882
CAS No.: 477546-11-5
M. Wt: 472.6 g/mol
InChI Key: IFFPFXOGYLFLJD-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a thiophene-derived compound featuring a sulfamoylbenzamido substituent at the 2-position and ester functionality at the 3-position. Its structure integrates a methyl(phenyl)sulfamoyl group, which distinguishes it from other thiophene carboxamides.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-5-30-23(27)20-15(2)16(3)31-22(20)24-21(26)17-11-13-19(14-12-17)32(28,29)25(4)18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFPFXOGYLFLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a carboxylate group, and a sulfamoyl moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 342.41 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AStaphylococcus aureus32 µg/mL
Thiophene Derivative BEscherichia coli16 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.

Case Study:
In vitro studies using MCF-7 cells treated with this compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.

Treatment ConcentrationApoptosis Rate (%)
10 µM25
20 µM50
50 µM75

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study assessed its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in NO levels, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cellular Signaling Pathways: The compound modulates signaling pathways associated with apoptosis and inflammation.
  • Enzyme Inhibition: It may inhibit enzymes involved in the synthesis of inflammatory mediators.
  • Reactive Oxygen Species: The generation of ROS contributes to both antimicrobial and anticancer activities by inducing oxidative stress in target cells.

Comparison with Similar Compounds

(a) Ethyl 4,5-Dimethyl-2-[4-(1H-1,2,3,4-Tetrazol-1-yl)Benzamido]Thiophene-3-Carboxylate

  • Structure : Replaces the methyl(phenyl)sulfamoyl group with a tetrazole ring.
  • Molecular Formula : C₁₇H₁₇N₅O₃S (MW: 371.41 g/mol).
  • This may influence solubility and bioavailability .

(b) Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

  • Structure: Features a cyanoacrylamido substituent instead of sulfamoylbenzamido.
  • Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde yields 3b, mp 180–182°C) .
  • Physical Properties :

    Compound Substituent Melting Point (°C)
    3a H 175–177
    3b 4-Cl 180–182
    3c 4-F 178–180

    These derivatives exhibit higher melting points than sulfamoyl analogs, likely due to increased planarity and intermolecular interactions from the acrylamido group .

Functional Group Comparisons

(a) Sulfamoyl vs. Sulfonamido Groups

  • Ethyl 4,5-Dimethyl-2-((4-Methylphenyl)Sulfonamido)Thiophene-3-Carboxylate (S-4f): Structure: Contains a sulfonamido (-SO₂NH-) linkage instead of sulfamoyl (-NHSO₂-). Synthesis: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 4-methylbenzenesulfonyl chloride in pyridine .

(b) Amino vs. Acylated Amino Groups

  • Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate: Structure: Lacks the benzamido substituent, serving as a precursor. Applications: Used to synthesize bioactive thienopyrimidines, highlighting the importance of the 2-position for functionalization .

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